
1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine, also known as CP-471,474, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This drug belongs to the class of azetidine compounds, which are known for their unique chemical properties and potential biological activities.
Wirkmechanismus
The mechanism of action of 1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine involves the inhibition of specific signaling pathways that are involved in cell growth, proliferation, and survival. This drug targets the phosphoinositide 3-kinase (PI3K) pathway, which is a key regulator of cell growth and survival. By inhibiting this pathway, the drug can induce cell death and reduce the growth and proliferation of cancer cells.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine depend on the specific disease or condition being studied. In cancer research, this drug has been shown to induce cell death and reduce the growth and proliferation of cancer cells. In inflammation research, this drug can reduce the production of inflammatory cytokines and chemokines, which can lead to a reduction in inflammation. In neurological disorders, this drug has been studied for its potential neuroprotective effects and as a treatment for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine in lab experiments is its specificity for the PI3K pathway. This allows researchers to study the effects of inhibiting this pathway in various diseases and conditions. However, one limitation of using this drug is its potential toxicity and side effects, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine. One direction is to study its potential therapeutic applications in other diseases and conditions, such as autoimmune disorders and infectious diseases. Another direction is to develop more specific and potent inhibitors of the PI3K pathway, which can lead to more effective treatments for cancer and other diseases. Additionally, further research is needed to understand the potential side effects and toxicity of this drug, which can inform its use in clinical settings.
Synthesemethoden
The synthesis of 1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine involves several steps. The first step is the preparation of 3-chloro-4-methylbenzenesulfonyl chloride, which is then reacted with difluoromethylamine to form the intermediate product. The intermediate is then treated with sodium hydride and 2-bromoethylamine hydrobromide to yield the final product.
Wissenschaftliche Forschungsanwendungen
1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this drug has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Inflammation is another area of research where this drug has shown promising results, as it can reduce the production of inflammatory cytokines and chemokines. In neurological disorders, this drug has been studied for its potential neuroprotective effects and as a treatment for neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methylphenyl)sulfonyl-3-(difluoromethyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF2NO2S/c1-7-2-3-9(4-10(7)12)18(16,17)15-5-8(6-15)11(13)14/h2-4,8,11H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNJFCOYARCNBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)C(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-phenacylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2922729.png)
![N-(4-fluorophenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2922730.png)
![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]pyrazole-3-carboxylic acid](/img/structure/B2922731.png)
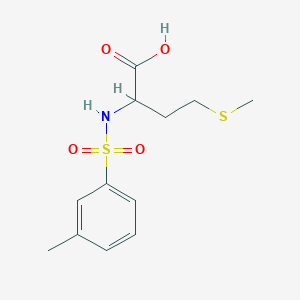
![2-Chloro-N-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[(3-methyloxetan-3-yl)methyl]acetamide](/img/structure/B2922733.png)
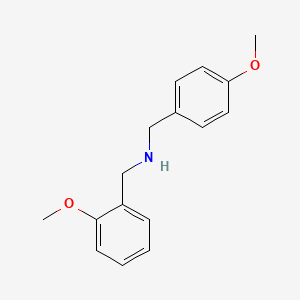
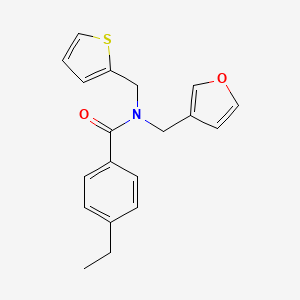
![(3R,4R)-4-Fluoro-1-oxaspiro[2.4]heptane](/img/structure/B2922739.png)
![2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2922740.png)
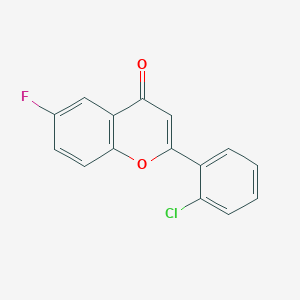
![3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2922743.png)
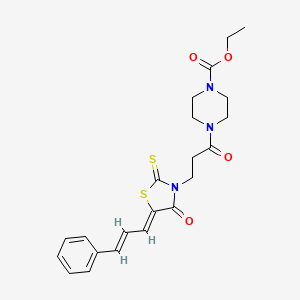
![(Z)-2,5-dichloro-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2922746.png)
